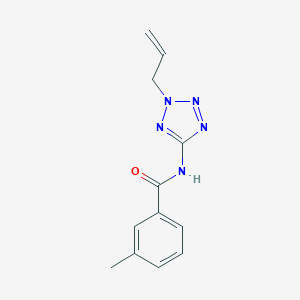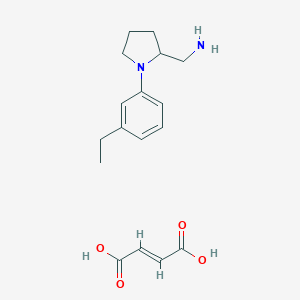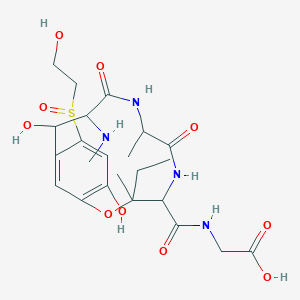![molecular formula C17H17BrFN3O B235317 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as BFPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its high potency and selectivity. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is its potential toxicity. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on determining the optimal dosage and treatment regimen for 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in different types of cancer. Another direction is to investigate its potential as a treatment for neurological disorders. Studies could focus on determining the efficacy of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential side effects and toxicity of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in humans.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 3-fluoro-4-(1-piperidinyl)aniline in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The product is then purified using column chromatography to obtain pure 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide.
Applications De Recherche Scientifique
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide also has potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. In addition, 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
Formule moléculaire |
C17H17BrFN3O |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
5-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17BrFN3O/c18-13-8-12(10-20-11-13)17(23)21-14-4-5-16(15(19)9-14)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,23) |
Clé InChI |
WMKFYXNROAHRNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)